molecular formula C7H11NO2 B1321405 2-Aminocyclohex-1-enecarboxylic acid CAS No. 277305-66-5

2-Aminocyclohex-1-enecarboxylic acid

Cat. No. B1321405
M. Wt: 141.17 g/mol
InChI Key: DKLKZOIVBZXREC-UHFFFAOYSA-N
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Patent
US04006237

Procedure details

A mixture of a 60:40 mixture of the ethyl and methyl esters of 2-amino cyclohex-1-ene carboxylic acid (47.2g; 0.29 mole) and diethyl malonate (46,4g; 0.29 mole) were added to a solution of sodium (7.2g; 0.29 mole) in ethanol (145 ml) stirred at ca 110° C for 30 hrs. in an autoclave. The product was acidified with 5N HCl to pH 4.0 and diluted with water. The precipitated ester was filtered off and recrystallised from ethanol with charcoalisation, m.p. 236° - 7°(d).
[Compound]
Name
ethyl and methyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
0.29 mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[C:8]([OH:10])=O.[C:11](OCC)(=[O:18])[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14].[Na].Cl>C(O)C.O>[C:13]([C:12]1[C:11](=[O:18])[NH:1][C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[C:8]=1[OH:10])([O:15][CH2:16][CH3:17])=[O:14] |^1:21|

Inputs

Step One
Name
ethyl and methyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47.2 g
Type
reactant
Smiles
NC1=C(CCCC1)C(=O)O
Name
Quantity
0.29 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
145 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at ca 110° C for 30 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated ester was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol with charcoalisation, m.p. 236° - 7°(d)

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
Smiles
C(=O)(OCC)C=1C(NC=2CCCCC2C1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.